molecular formula C8H15NO4 B162863 ethyl N-(oxan-2-yloxy)carbamate CAS No. 136775-09-2

ethyl N-(oxan-2-yloxy)carbamate

Cat. No. B162863
M. Wt: 189.21 g/mol
InChI Key: BEONOXOBPFETPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(oxan-2-yloxy)carbamate, also known as AChE inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is critical for proper nerve function. By inhibiting AChE, ethyl N-(oxan-2-yloxy)carbamate can increase the levels of acetylcholine in the brain, leading to various biochemical and physiological effects.

Mechanism Of Action

Ethyl N-(oxan-2-yloxy)carbamate works by binding to the active site of ethyl N-(oxan-2-yloxy)carbamate, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have various biochemical and physiological effects. Additionally, ethyl N-(oxan-2-yloxy)carbamate has been shown to have a reversible mode of action, meaning that its effects can be quickly reversed by removing the compound from the system.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl N-(oxan-2-yloxy)carbamate are varied and complex. In addition to its effects on ethyl N-(oxan-2-yloxy)carbamate activity, the compound has been shown to modulate other neurotransmitter systems such as dopamine and serotonin. It has also been linked to changes in gene expression and protein synthesis, suggesting that it may have broader effects on cellular function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl N-(oxan-2-yloxy)carbamate in lab experiments is its ability to selectively inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This allows researchers to study the effects of acetylcholine on various systems without interference from other neurotransmitters. Additionally, the compound has been extensively studied and optimized, making it a reliable and well-understood tool for scientific research.
One limitation of using ethyl N-(oxan-2-yloxy)carbamate is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, and care must be taken when working with it in the lab. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on ethyl N-(oxan-2-yloxy)carbamate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. By inhibiting ethyl N-(oxan-2-yloxy)carbamate activity, the compound may be able to increase acetylcholine levels in the brain and improve cognitive function. Additionally, researchers may explore the compound's effects on other neurotransmitter systems and its potential as a tool for studying cellular function and gene expression.

Synthesis Methods

The synthesis of ethyl N-(oxan-2-yloxy)carbamate involves the reaction of ethyl chloroformate with 2-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to form the final compound. This method has been extensively studied and optimized, and is considered to be a reliable and efficient way of synthesizing ethyl N-(oxan-2-yloxy)carbamate.

Scientific Research Applications

Ethyl N-(oxan-2-yloxy)carbamate has been widely used in scientific research for its ability to inhibit ethyl N-(oxan-2-yloxy)carbamate activity. This enzyme is critical for proper nerve function, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease. By studying the effects of ethyl N-(oxan-2-yloxy)carbamate on ethyl N-(oxan-2-yloxy)carbamate activity, researchers can gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.

properties

CAS RN

136775-09-2

Product Name

ethyl N-(oxan-2-yloxy)carbamate

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl N-(oxan-2-yloxy)carbamate

InChI

InChI=1S/C8H15NO4/c1-2-11-8(10)9-13-7-5-3-4-6-12-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

BEONOXOBPFETPP-UHFFFAOYSA-N

SMILES

CCOC(=O)NOC1CCCCO1

Canonical SMILES

CCOC(=O)NOC1CCCCO1

synonyms

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester (9CI)

Origin of Product

United States

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